molecular formula C10H14ClN3O4 B1424917 5-Methylcyclocytidine hydrochlorine CAS No. 51391-96-9

5-Methylcyclocytidine hydrochlorine

Cat. No.: B1424917
CAS No.: 51391-96-9
M. Wt: 275.69 g/mol
InChI Key: NTLAKIOXMNOMIC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Methylcyclocytidine hydrochlorine is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are types of cancer that progress slowly but can be resistant to treatment, making them a significant target for antitumor activity .

Mode of Action

The mode of action of this compound involves the inhibition of DNA synthesis and the induction of apoptosis . By inhibiting DNA synthesis, the compound prevents the replication of cancer cells, thereby limiting their growth . The induction of apoptosis, or programmed cell death, further contributes to the reduction of cancer cells .

Biochemical Pathways

This compound affects the cell cycle and DNA damage pathways . By inhibiting DNA synthesis, it disrupts the normal cell cycle, preventing the cells from dividing and growing . This disruption can lead to DNA damage, triggering apoptosis and leading to the death of the cancer cells .

Result of Action

The result of the action of this compound is the reduction of indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, the compound reduces the number of cancer cells, thereby limiting the progression of the malignancies .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature at which the compound is stored . .

Biochemical Analysis

Biochemical Properties

5-Methylcyclocytidine Hydrochlorine interacts with various enzymes, proteins, and other biomolecules in the cell. The nature of these interactions is primarily inhibitory, leading to a decrease in DNA synthesis . This inhibition of DNA synthesis is a key aspect of its role in biochemical reactions.

Cellular Effects

The effects of this compound on cells are significant. It influences cell function by inhibiting DNA synthesis and inducing apoptosis . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, leading to enzyme inhibition and changes in gene expression . By inhibiting DNA synthesis, it disrupts the normal function of cells, leading to apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylcyclocytidine hydrochlorine typically involves the modification of cytidine. One common method includes the methylation of cytidine at the 5th position, followed by cyclization to form the cyclocytidine structure. The final step involves the addition of hydrochlorine to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process involves large-scale synthesis with stringent control over reaction conditions to maintain consistency and efficacy.

Chemical Reactions Analysis

Types of Reactions

5-Methylcyclocytidine hydrochlorine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions include various analogs of this compound, each with potentially different biological activities and therapeutic applications .

Scientific Research Applications

5-Methylcyclocytidine hydrochlorine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylcyclocytidine hydrochlorine is unique due to its specific structure, which allows for targeted inhibition of DNA synthesis and induction of apoptosis. Its ability to impede nucleotide synthesis and viral replication sets it apart from other nucleoside analogs.

Properties

IUPAC Name

4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4.ClH/c1-4-2-13-9-7(6(15)5(3-14)16-9)17-10(13)12-8(4)11;/h2,5-7,9,11,14-15H,3H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLAKIOXMNOMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657733
Record name 2-(Hydroxymethyl)-6-imino-7-methyl-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51391-96-9
Record name 2-(Hydroxymethyl)-6-imino-7-methyl-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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